molecular formula C6H4BrF B15289720 m-Bromofluorobenzene-d4

m-Bromofluorobenzene-d4

Katalognummer: B15289720
Molekulargewicht: 179.02 g/mol
InChI-Schlüssel: QDFKKJYEIFBEFC-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Bromofluorobenzene-d4: is a deuterated derivative of m-Bromofluorobenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of m-Bromofluorobenzene-d4 typically involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The reaction conditions are carefully controlled to ensure the selective substitution of the hydrogen atoms with bromine and deuterium.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced techniques to ensure high yield and purity. The raw materials used are relatively inexpensive, and the process is designed to be efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: m-Bromofluorobenzene-d4 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Electrophilic Substitution: Reagents such as sulfuric acid and bromine are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

m-Bromofluorobenzene-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecular structures.

    Biology: Used in labeling studies to track molecular interactions and pathways.

    Medicine: Plays a role in the development of pharmaceuticals by acting as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and performance chemicals.

Wirkmechanismus

The mechanism by which m-Bromofluorobenzene-d4 exerts its effects involves its ability to participate in various chemical reactions. The deuterium atoms provide stability and allow for precise tracking in experimental studies. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromofluorobenzene
  • 1,4-Dichlorobenzene
  • 1,4-Dibromobenzene
  • 1,4-Diiodobenzene

Uniqueness: m-Bromofluorobenzene-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. This makes it particularly valuable in studies requiring precise isotopic labeling .

Eigenschaften

Molekularformel

C6H4BrF

Molekulargewicht

179.02 g/mol

IUPAC-Name

1-bromo-2,3,4,6-tetradeuterio-5-fluorobenzene

InChI

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D

InChI-Schlüssel

QDFKKJYEIFBEFC-RHQRLBAQSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])F)[2H]

Kanonische SMILES

C1=CC(=CC(=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.